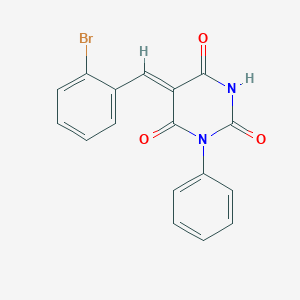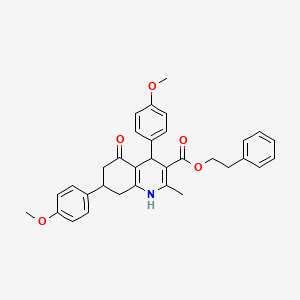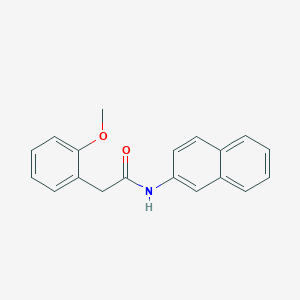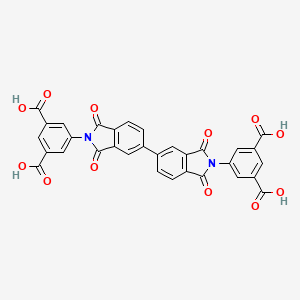![molecular formula C19H22ClN3O B5159474 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5159474.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide, commonly known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety. Trazodone is classified as a serotonin antagonist and reuptake inhibitor (SARI) and is known to have sedative effects. It is a potent inhibitor of the serotonin transporter and has been used in the treatment of various psychiatric disorders, including depression, anxiety, and sleep disorders.
作用機序
Trazodone works by inhibiting the reuptake of serotonin in the brain, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to an increase in serotonin neurotransmission, which is thought to be responsible for its therapeutic effects. Additionally, Trazodone has been shown to act as an antagonist at the 5-HT2A receptor, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Trazodone has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the locus coeruleus, which is responsible for the regulation of the sympathetic nervous system. This results in a decrease in sympathetic tone and a decrease in heart rate and blood pressure. Trazodone has also been shown to increase slow-wave sleep and decrease rapid eye movement (REM) sleep, which may contribute to its sedative effects.
実験室実験の利点と制限
Trazodone has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and has been extensively tested for its safety and efficacy. Additionally, Trazodone is relatively easy to synthesize and is readily available. However, Trazodone also has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. Additionally, Trazodone has sedative effects, which may confound the results of some experiments.
将来の方向性
There are several future directions for research on Trazodone. One area of interest is the potential use of Trazodone in the treatment of chronic pain. Trazodone has been shown to have analgesic properties, and further research is needed to determine its effectiveness in the treatment of chronic pain. Additionally, there is interest in the use of Trazodone in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to determine the efficacy of Trazodone in these disorders. Finally, there is interest in the development of new 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide drugs based on the structure of Trazodone, which may have improved efficacy and fewer side effects.
合成法
The synthesis of Trazodone involves the reaction of 3-chlorophenylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The reaction results in the formation of Trazodone as the final product. The synthesis of Trazodone has been extensively studied and optimized to improve the yield and purity of the final product.
科学的研究の応用
Trazodone has been extensively studied for its potential therapeutic applications in various psychiatric disorders. It has been shown to be effective in the treatment of depression, anxiety, and sleep disorders. Trazodone has also been studied for its potential use in the treatment of schizophrenia and bipolar disorder. Additionally, Trazodone has been shown to have analgesic properties and has been studied for its potential use in the treatment of chronic pain.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-4-2-6-17(12-15)21-19(24)14-22-8-10-23(11-9-22)18-7-3-5-16(20)13-18/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRXYJHDLKPOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159391.png)


![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)

![4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
![methyl {[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5159445.png)


![3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159468.png)
